molecular formula C30H38O6 B13081709 Longipedlactone D

Longipedlactone D

Cat. No.: B13081709
M. Wt: 494.6 g/mol
InChI Key: GQHIKDRJYUFCEK-JMZFCEMOSA-N
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Description

Longipedlactone D is a member of the Longipedlactone family, a group of natural products predominantly isolated from plants within the Schisandraceae family, such as Kadsura species. Lactones are cyclic esters known for diverse bioactivities, including anticancer, antiviral, and enzyme-inhibitory properties. Longipedlactones typically feature complex polycyclic frameworks with oxygenated substituents, contributing to their biological relevance .

Properties

Molecular Formula

C30H38O6

Molecular Weight

494.6 g/mol

IUPAC Name

(1R,2R,4S,10S,13S,14R,19R)-1-hydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one

InChI

InChI=1S/C30H38O6/c1-16-7-8-21(34-25(16)32)18(3)19-11-13-28(6)20(17(19)2)15-29(33)23(28)10-9-22-27(4,5)35-24(31)12-14-30(22)26(29)36-30/h7,11-12,14,18,20-23,26,33H,2,8-10,13,15H2,1,3-6H3/t18-,20+,21-,22+,23+,26-,28-,29-,30+/m1/s1

InChI Key

GQHIKDRJYUFCEK-JMZFCEMOSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Longipedlactone D involves multiple steps, starting from readily available natural precursors. The key steps include cyclization, oxidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Kadsura longipedunculata using solvent extraction techniques. The plant material is subjected to maceration or percolation with organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic methods to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Longipedlactone D undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

Longipedlactone D can be compared with other similar triterpene dilactones isolated from Kadsura species, such as Longipedlactone A, B, and C. These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific cytotoxic effects and its ability to modulate distinct molecular pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Molecular Comparisons

The Longipedlactone series (A, H, J, L) shares a core lactone structure but differs in substituents, ring size, and oxidation states. For example:

  • Longipedlactone J (CAS 1011762-93-8) has the molecular formula C32H40O7 and a molecular weight of 536.67 g/mol, indicating a highly substituted, high-molecular-weight lactone .

In contrast, simpler lactones like D-Gluconic acid δ-lactone (CAS 90-80-2) and D-(+)-Ribonic Acid γ-lactone (CAS 5336-08-3) have smaller molecular weights (178.14 g/mol and 148.11 g/mol, respectively) and less complex structures, which may limit their binding specificity compared to Longipedlactones .

Table 1: Structural and Molecular Comparison of Selected Lactones
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Source Notable Bioactivity
Longipedlactone J 1011762-93-8 C32H40O7 536.67 Kadsura longipedunculata Reference standard
Longipedlactone A Not provided Not available Not available Kadsura species ΔG = -7.8 kcal/mol (PDB 7SI9)
D-Gluconic acid δ-lactone 90-80-2 C6H10O6 178.14 Synthetic/industrial Food additive, chelating agent
D-(+)-Ribonic Acid γ-lactone 5336-08-3 C5H8O5 148.11 Synthetic Laboratory reagent

Pharmacological and Functional Differences

  • Binding Affinity and Selectivity: The larger molecular framework of Longipedlactones (e.g., J, A) likely enables multi-target interactions, such as binding to protease active sites or modulating enzyme activity.
  • Biosynthetic Origin : Longipedlactones are plant-derived, whereas simpler lactones (e.g., D-Ribonic Acid γ-lactone) are often synthesized industrially. This distinction impacts their availability and applications in drug discovery versus industrial chemistry .

Challenges in Research and Development

  • Purification and Stability : Longipedlactone J is marketed as a reference standard, indicating established protocols for its isolation . However, the structural complexity of Longipedlactones (e.g., multiple stereocenters, oxygenated groups) poses synthetic challenges compared to simpler lactones .
  • Data Gaps : Specific data on Longipedlactone D—such as its molecular formula, CAS number, or bioactivity—remain unaddressed in the literature, highlighting the need for further characterization .

Q & A

Q. How can researchers isolate Longipedlactone D from natural sources, and what methodological challenges should they anticipate?

Methodological Answer:

  • Use chromatography (e.g., HPLC, column chromatography) guided by bioactivity assays to isolate the compound.
  • Monitor purity via TLC or NMR .
  • Challenges include low yield, co-elution with structurally similar compounds, and stability issues during extraction. Pre-purification steps (e.g., solvent partitioning) and lyophilization can mitigate degradation .

Q. What spectroscopic techniques are critical for elucidating the structure of this compound?

Methodological Answer:

  • Combine NMR (¹H, ¹³C, 2D experiments like COSY, HSQC) for bond connectivity, MS (HRMS, ESI-MS) for molecular formula, and X-ray crystallography (if crystallizable) for absolute configuration .
  • Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shift prediction) to resolve ambiguities .

Q. How should initial bioactivity screening be designed to assess this compound’s pharmacological potential?

Methodological Answer:

  • Use in vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) with positive/negative controls.
  • Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., comparing cancerous vs. normal cells) are essential.
  • Replicate experiments ≥3 times to account for biological variability .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

Methodological Answer:

  • Conduct a meta-analysis comparing experimental conditions (e.g., cell lines, assay protocols, compound purity).
  • Use statistical tests (t-tests, ANOVA) to evaluate significance of discrepancies .
  • Explore confounding factors: stereochemical impurities, solvent effects (DMSO vs. aqueous), or epigenetic modulation in cell models .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

Methodological Answer:

  • Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time).
  • Monitor intermediates via TLC/GC-MS .
  • Consider biocatalysis or asymmetric synthesis for stereochemical control, especially if natural extraction is unsustainable .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action?

Methodological Answer:

  • Pair RNA-seq (transcriptomics) with LC-MS metabolomics to identify pathway perturbations.
  • Use bioinformatics tools (KEGG, STRING) for network analysis and target prediction.
  • Validate hypotheses with CRISPR knockouts or siRNA silencing of candidate genes .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R).
  • Report confidence intervals and goodness-of-fit metrics (R², RMSE).
  • Address outliers via Grubbs’ test or robust regression .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • Conduct acute toxicity assays (e.g., zebrafish embryos, in vitro hepatocyte assays) as preliminary screens.
  • Use QSAR models to predict ADME/Tox properties if empirical data are lacking.
  • Reference regulatory guidelines (e.g., OECD TG 423) for standardized protocols .

Research Design and Reporting

Q. What criteria define a robust in vivo study design for this compound’s efficacy evaluation?

Methodological Answer:

  • Use randomized, blinded animal cohorts with sample sizes justified by power analysis.
  • Include vehicle controls and benchmark compounds.
  • Measure pharmacokinetics (Cₘₐₓ, AUC) alongside efficacy endpoints .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Methodological Answer:

  • Adhere to FAIR principles: detail instrumentation parameters (e.g., NMR frequency, HPLC gradients), solvent batches, and software versions.
  • Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo, Figshare).
  • Use electronic lab notebooks for real-time tracking .

Tables for Data Reporting
(Based on )

Data Type Reporting Standards
Spectral Data Include δ (ppm), multiplicity, J-values (Hz) for NMR; m/z, fragmentation patterns for MS.
Bioactivity Report IC₅₀/EC₅₀ ± SD, n-value, and statistical method (e.g., nonlinear regression).
Synthetic Yield Provide % yield, purity (HPLC), and stereochemical confirmation (e.g., optical rotation).

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